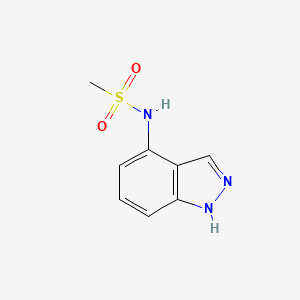

N-(1H-indazol-4-yl)methanesulfonamide

Descripción general

Descripción

N-(1H-indazol-4-yl)methanesulfonamide (NIMS) is a novel sulfur-containing small molecule that has been studied for a variety of biological and medicinal applications. NIMS has been found to possess a wide range of beneficial effects, including anti-inflammatory, antioxidant, and anticancer properties. NIMS has also been investigated for its potential to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation.

Aplicaciones Científicas De Investigación

N-(1H-indazol-4-yl)methanesulfonamide has been studied for a variety of scientific research applications, including its potential to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation. This compound has also been studied for its potential to modulate the activity of transcription factors, and its potential to act as an anti-inflammatory agent. Additionally, this compound has been studied for its potential to modulate the activity of enzymes involved in the regulation of apoptosis and autophagy.

Mecanismo De Acción

Target of Action

N-(1H-indazol-4-yl)methanesulfonamide primarily targets the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes in the cell cycle and DNA damage response pathways, potentially leading to cell cycle arrest or apoptosis .

Biochemical Pathways

The affected pathways primarily include the cell cycle regulation and DNA damage response pathways . Downstream effects of these pathway alterations can include cell cycle arrest, apoptosis, or changes in cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on cell cycle regulation and DNA damage response. By modulating the activity of its target kinases, the compound can induce cell cycle arrest or apoptosis, potentially inhibiting the growth of cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(1H-indazol-4-yl)methanesulfonamide in lab experiments include its low cost, its high purity, and its ability to be synthesized using a variety of methods. Additionally, this compound has been found to possess a wide range of beneficial effects, including anti-inflammatory, antioxidant, and anticancer properties. The limitations of using this compound in lab experiments include its relatively low solubility in water, and its potential to cause irritation to the skin and eyes.

Direcciones Futuras

For the study of N-(1H-indazol-4-yl)methanesulfonamide include further investigation into its potential to modulate the activity of enzymes involved in the regulation of cell growth and proliferation, and its potential to act as an anti-inflammatory agent. Additionally, further research into the biochemical and physiological effects of this compound, as well as its potential to modulate the activity of transcription factors, is warranted. Furthermore, further studies into the potential of this compound to act as an antioxidant, and its potential to reduce the levels of pro-inflammatory cytokines in cells, are needed. Finally, additional research into the potential of this compound to act as an anticancer agent, and its potential to inhibit the activity of enzymes involved in the regulation of apoptosis and autophagy, is also needed.

Métodos De Síntesis

N-(1H-indazol-4-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of indazole with methanesulfonyl chloride, the reaction of indazole with methanesulfonic acid, and the reaction of indazole with sulfur trioxide. The reaction of indazole with sulfur trioxide is the most common method for the synthesis of this compound, and it typically yields a product with a purity of >95%.

Propiedades

IUPAC Name |

N-(1H-indazol-4-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-4-2-3-7-6(8)5-9-10-7/h2-5,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMWAWBWBXRPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326459 | |

| Record name | N-(1H-indazol-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

685109-08-4 | |

| Record name | N-(1H-indazol-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2856358.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2856359.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)

![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2856368.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)